molecular formula C21H13N3O5S B2809393 7-Methyl-1-(3-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 632314-79-5

7-Methyl-1-(3-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2809393
CAS No.: 632314-79-5
M. Wt: 419.41
InChI Key: CJUCLCWGUJKCHS-UHFFFAOYSA-N
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Description

7-Methyl-1-(3-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique fusion of several heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-1-(3-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Chromeno[2,3-c]pyrrole Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a 2-aminobenzaldehyde derivative and a β-ketoester.

    Introduction of the Thiazole Ring: The thiazole moiety can be introduced via a condensation reaction between a thioamide and a haloketone.

    Nitration and Methylation: The nitrophenyl group can be introduced through a nitration reaction using nitric acid, while the methyl group can be added via a methylation reaction using methyl iodide or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry techniques, and rigorous purification methods such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and chromeno[2,3-c]pyrrole moieties.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants such as tin(II) chloride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings and the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

    Substitution: Halogenating agents (e.g., bromine), nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives from the reduction of the nitro group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical transformations.

Biology

The compound’s structural features suggest potential biological activity, making it a candidate for drug discovery and development. It could be screened for antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

If found to be biologically active, this compound could be developed into a therapeutic agent. Its unique structure might interact with specific biological targets, offering new avenues for treatment.

Industry

In materials science, the compound could be used in the development of novel materials with specific electronic, optical, or mechanical properties. Its heterocyclic structure might impart unique characteristics to polymers or other advanced materials.

Mechanism of Action

The mechanism by which 7-Methyl-1-(3-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The nitrophenyl and thiazole groups could be key in binding to molecular targets, while the chromeno[2,3-c]pyrrole core might influence the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    7-Methyl-1-(3-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: can be compared with other heterocyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in its combination of multiple heterocyclic rings and functional groups, which can confer distinct chemical and biological properties not found in simpler analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

7-methyl-1-(3-nitrophenyl)-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13N3O5S/c1-11-5-6-15-14(9-11)18(25)16-17(12-3-2-4-13(10-12)24(27)28)23(20(26)19(16)29-15)21-22-7-8-30-21/h2-10,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJUCLCWGUJKCHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC=CS4)C5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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